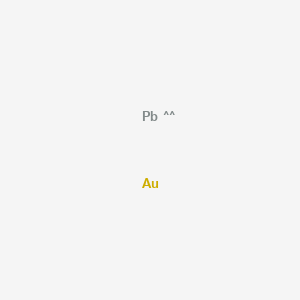

Gold;lead

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gold and lead are two distinct elements with unique properties and applications. Gold, with the symbol Au and atomic number 79, is a bright, slightly reddish-yellow, dense, soft, malleable, and ductile metal. It is one of the least reactive chemical elements and is solid under standard conditions . Lead, with the symbol Pb and atomic number 82, is a heavy metal that is denser than most common materials. It is soft, malleable, and has a relatively low melting point . The combination of gold and lead in a compound is an area of interest in various scientific fields due to the unique properties that each element brings to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of gold and lead compounds can involve various synthetic routes. One common method is the fire assay technique, which involves the use of lead as a collector for gold during the assay process . This method is widely used in the analysis of gold content in ores and concentrates. Another method involves the use of cyanide leaching, where gold is leached from the ore by treatment with a solution of cyanide .

Industrial Production Methods: In industrial settings, the production of gold and lead compounds often involves the use of high-temperature processes and specialized equipment. For example, the cyanide process for gold extraction involves comminution (grinding) to increase surface area and expose the gold to the extracting solution . The extraction is conducted by dump leaching or heap leaching processes.

Análisis De Reacciones Químicas

Types of Reactions: Gold and lead compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the “Golden Rain” experiment, where lead nitrate reacts with potassium iodide to produce lead iodide, which forms beautiful hexagonal crystals resembling plates of gold .

Common Reagents and Conditions: Common reagents used in reactions involving gold and lead compounds include potassium iodide, lead nitrate, and cyanide solutions. The conditions for these reactions can vary, but they often involve heating and the use of aqueous solutions .

Major Products Formed: The major products formed from reactions involving gold and lead compounds include lead iodide (PbI₂) and potassium nitrate (KNO₃) in the case of the Golden Rain experiment . In the cyanide leaching process, the major product is a gold-cyanide complex.

Aplicaciones Científicas De Investigación

Gold and lead compounds have a wide range of scientific research applications. In chemistry, gold compounds are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, gold compounds have been studied for their potential anticancer properties and their ability to reverse tumor immune escape . Lead compounds, on the other hand, have been used in the study of high-energy photon detection and as pigments in paints .

Mecanismo De Acción

The mechanism of action of gold compounds involves their ability to interact with cellular components, such as thiol-containing enzymes, and inhibit their activity . This can lead to cytotoxic effects, making gold compounds potential candidates for anticancer therapy. Lead compounds, particularly lead iodide, can form complexes with other elements, which can be used in various industrial applications .

Comparación Con Compuestos Similares

Gold and lead compounds can be compared with other similar compounds based on their properties and applications. For example, gold compounds can be compared with platinum compounds, which are also used in catalysis and anticancer therapy . Lead compounds can be compared with other heavy metal compounds, such as mercury and cadmium, which have similar properties and applications .

List of Similar Compounds:- Gold compounds: Platinum compounds, Silver compounds

- Lead compounds: Mercury compounds, Cadmium compounds

Conclusion

Gold and lead compounds are unique in their properties and applications Their ability to undergo various chemical reactions and their wide range of scientific research applications make them valuable in multiple fields

Propiedades

Número CAS |

56780-45-1 |

|---|---|

Fórmula molecular |

AuPb |

Peso molecular |

404 g/mol |

Nombre IUPAC |

gold;lead |

InChI |

InChI=1S/Au.Pb |

Clave InChI |

UCHOFYCGAZVYGZ-UHFFFAOYSA-N |

SMILES canónico |

[Au].[Pb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)